molecular formula C20H19NO2 B070605 Benzenemethanamine, alpha-phenyl-, benzoate CAS No. 171507-42-9

Benzenemethanamine, alpha-phenyl-, benzoate

Cat. No. B070605
M. Wt: 305.4 g/mol
InChI Key: DOQMECUKKWWDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenemethanamine, alpha-phenyl-, benzoate, also known as Phenylpropanolamine Benzoate, is a chemical compound that belongs to the class of amphetamines. It is commonly used as a nasal decongestant and appetite suppressant. However, due to its potential side effects, it has been banned in several countries. In recent years, research has focused on the synthesis, mechanism of action, and potential applications of this compound in scientific research.

Mechanism Of Action

The mechanism of action of Benzenemethanamine, alpha-phenyl-, benzoateolamine Benzoate involves the activation of the sympathetic nervous system, which leads to the release of catecholamines, such as dopamine and norepinephrine. These neurotransmitters bind to their respective receptors in the brain, leading to the activation of the reward pathway and the promotion of feelings of pleasure and motivation.

Biochemical And Physiological Effects

Benzenemethanamine, alpha-phenyl-, benzoateolamine Benzoate has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also has the potential to cause vasoconstriction, which can lead to decreased blood flow to vital organs, such as the heart and brain. These effects can be dangerous, particularly in individuals with pre-existing cardiovascular conditions.

Advantages And Limitations For Lab Experiments

Benzenemethanamine, alpha-phenyl-, benzoateolamine Benzoate has several advantages as a tool for scientific research, including its ability to increase the release of neurotransmitters and its potential to activate the reward pathway in the brain. However, its potential side effects, particularly its effects on cardiovascular function, limit its usefulness as a research tool.

Future Directions

There are several potential future directions for research on Benzenemethanamine, alpha-phenyl-, benzoateolamine Benzoate. One area of interest is the development of new treatments for drug addiction and psychiatric disorders, based on the compound's ability to activate the reward pathway in the brain. Another area of interest is the development of new methods for synthesizing the compound, which could improve its purity and reduce its potential side effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of Benzenemethanamine, alpha-phenyl-, benzoateolamine Benzoate and its potential long-term effects on human health.

Synthesis Methods

Benzenemethanamine, alpha-phenyl-, benzoateolamine Benzoate can be synthesized by the reaction of alpha-phenylpropanolamine with benzoic anhydride in the presence of a catalyst. The reaction is carried out in an organic solvent, such as chloroform or benzene, at a temperature of around 60°C. The resulting product is a white crystalline powder that is soluble in alcohol and ether.

Scientific Research Applications

Benzenemethanamine, alpha-phenyl-, benzoateolamine Benzoate has been used in scientific research as a tool to study the effects of amphetamines on the central nervous system. It has been shown to increase the release of dopamine and norepinephrine, two neurotransmitters that play a key role in the regulation of mood, attention, and motivation. This makes it a valuable tool for studying the mechanisms of drug addiction and the development of new treatments for psychiatric disorders.

properties

CAS RN

171507-42-9

Product Name

Benzenemethanamine, alpha-phenyl-, benzoate

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

benzoic acid;diphenylmethanamine

InChI

InChI=1S/C13H13N.C7H6O2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-7(9)6-4-2-1-3-5-6/h1-10,13H,14H2;1-5H,(H,8,9)

InChI Key

DOQMECUKKWWDJV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC=C(C=C1)C(=O)O

Other CAS RN

171507-42-9

synonyms

benzoic acid, diphenylmethanamine

Origin of Product

United States

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